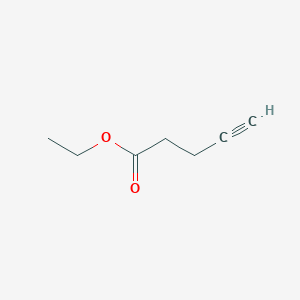

4-Pentynoic acid ethyl ester

Description

The exact mass of the compound 4-Pentynoic acid ethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Pentynoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentynoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl pent-4-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h1H,4-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFVBLCWAIVAFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212418 |

Source

|

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63093-41-4 |

Source

|

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063093414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl pent-4-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Pentynoic acid ethyl ester solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-pentynoic acid ethyl ester (CAS 63093-41-4), a key intermediate in various synthetic pathways and a molecule of interest in drug development, notably as a hematological agent.[1] Understanding its solubility is critical for its application in reaction chemistry, formulation, and biological assays.

Core Topic: Solubility of 4-Pentynoic Acid Ethyl Ester

4-Pentynoic acid ethyl ester is an organic compound classified as an alkyne ester.[2] Its structure, featuring a terminal triple bond and an ester functional group, governs its physicochemical properties, including its solubility in aqueous and organic media.

Solubility Data

Precise quantitative solubility data for 4-pentynoic acid ethyl ester is not extensively documented in publicly available literature. However, based on the general principles of "like dissolves like" and data from structurally similar compounds, a reliable qualitative and estimated quantitative solubility profile can be established. Esters of this nature are generally soluble in organic solvents while exhibiting limited solubility in water.[2] For instance, a related compound, 2-pentynoic acid ethyl ester, is described as not miscible in water.[3]

The following table summarizes the available solubility information. It is important to note that while qualitative data for 4-pentynoic acid ethyl ester is available, the quantitative data for organic solvents is extrapolated from its analogue, 4-pentenoic acid ethyl ester, and should be considered an estimation.

| Solvent | CAS Number | Formula | Solubility of 4-Pentynoic Acid Ethyl Ester |

| Aqueous Solvents | |||

| Water | 7732-18-5 | H₂O | Insoluble / Very Slightly Soluble |

| Organic Solvents | |||

| Ethanol | 64-17-5 | C₂H₅OH | Soluble |

| Methanol | 67-56-1 | CH₃OH | Soluble |

| Isopropanol | 67-63-0 | C₃H₈O | Soluble |

| Propylene Glycol | 57-55-6 | C₃H₈O₂ | Soluble |

| General Organic Solvents | N/A | N/A | Soluble[2] |

Experimental Protocols

Determining the precise solubility of 4-pentynoic acid ethyl ester in a specific solvent system requires a standardized experimental approach. The following protocol outlines a general method for such a determination.

Protocol: Determination of Solubility

Objective: To determine the solubility of 4-pentynoic acid ethyl ester in a given solvent at a specified temperature.

Materials:

-

4-Pentynoic acid ethyl ester (high purity)

-

Selected solvent (e.g., water, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-pentynoic acid ethyl ester to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution to pellet the undissolved solute.

-

Carefully extract a known volume of the clear supernatant without disturbing the pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of the dissolved ester.

-

-

Calculation:

-

Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.

-

Visualizations

To further elucidate the context of 4-pentynoic acid ethyl ester's application and experimental handling, the following diagrams are provided.

Caption: A general experimental workflow for determining the solubility of a compound.

Caption: Role of 4-Pentynoic Acid Ethyl Ester as an HDAC inhibitor.[1]

References

Technical Guide to the Spectral Analysis of 4-Pentynoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Predicted and Comparative Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-pentynoic acid ethyl ester. These predictions are based on the known spectral data of 4-pentynoic acid[1][2] and the well-established effects of esterification on spectral features.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show signals corresponding to the five distinct proton environments in the molecule. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are predicted for a deuterated chloroform (CDCl₃) solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1' (CH₃-CH₂) | ~1.25 | Triplet (t) | ~7.1 | 3H |

| H-5 (C≡C-H) | ~1.98 | Triplet (t) | ~2.6 | 1H |

| H-3 (-CH₂-C≡CH) | ~2.45 | Triplet of doublets (td) | J ≈ 7.0, 2.6 | 2H |

| H-2 (-CH₂-C=O) | ~2.55 | Triplet (t) | ~7.0 | 2H |

| H-2' (O-CH₂-CH₃) | ~4.15 | Quartet (q) | ~7.1 | 2H |

Prediction based on analysis of 4-pentynoic acid[2] and standard ethyl ester chemical shifts.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to display seven unique carbon signals. Chemical shifts are provided in parts per million (ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (CH₃-CH₂) | ~14.2 |

| C-3 (-CH₂-C≡CH) | ~14.5 |

| C-2 (-CH₂-C=O) | ~33.5 |

| C-2' (O-CH₂-CH₃) | ~60.5 |

| C-5 (C≡C-H) | ~69.5 |

| C-4 (-C≡CH) | ~82.5 |

| C-1 (C=O) | ~172.0 |

Prediction based on analysis of 4-pentynoic acid[2] and known ester carbonyl shifts.

Expected Infrared (IR) Absorption Bands

The IR spectrum will be characterized by the presence of the terminal alkyne and the ester functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡C-H stretch (Terminal Alkyne) | ~3300 | Strong, sharp |

| C-H stretch (sp³) | 2980 - 2850 | Medium |

| C≡C stretch | 2100 - 2200 | Weak to medium |

| C=O stretch (Ester) | 1750 - 1735 | Strong |

| C-O stretch (Ester) | 1300 - 1000 | Strong |

Expected ranges are based on standard IR correlation tables for esters and alkynes[3][4][5].

Expected Mass Spectrometry (MS) Fragmentation

In an electron ionization (EI) mass spectrum, the molecular ion (M⁺) is expected at m/z = 126. Key fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement.

| m/z | Proposed Fragment | Notes |

| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 97 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 81 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical, a common fragmentation for ethyl esters[6] |

| 55 | [C₄H₃O]⁺ or [C₃H₃O]⁺ | Resulting from further fragmentation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Fragmentation predictions are based on general rules for ester fragmentation[6][7] and analysis of the 4-pentynoic acid mass spectrum[1].

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a liquid sample such as 4-pentynoic acid ethyl ester.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the liquid 4-pentynoic acid ethyl ester for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial[8].

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% TMS).

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely. The final sample height should be at least 50 mm[9].

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming the sample[9].

-

Acquire the ¹H NMR spectrum, typically using a 400 MHz or higher field instrument. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a wider spectral width and a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C[8].

-

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film) :

-

Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean, dry, and transparent. If necessary, polish them with a suitable material or rinse with a dry, volatile solvent like acetone[10][11].

-

Using a pipette, place one or two drops of neat 4-pentynoic acid ethyl ester onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates[10].

-

-

Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is generated. After analysis, clean the salt plates thoroughly with a dry solvent.

-

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI) :

-

This protocol assumes a Gas Chromatography-Mass Spectrometry (GC-MS) system, which is ideal for volatile liquids.

-

Inject a dilute solution of the sample (e.g., 1 µL of a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate) into the GC inlet.

-

The sample is vaporized and separated on the GC column. The eluent from the column is directed into the ion source of the mass spectrometer[12].

-

In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation[13].

-

-

Mass Analysis and Detection :

-

The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the characterization of an organic compound using multiple spectroscopic techniques.

References

- 1. 4-Pentynoic acid [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Synthesis and Purification of 4-Pentynoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 4-pentynoic acid ethyl ester, a valuable building block in organic synthesis. The document details the underlying chemical principles, experimental protocols, and purification strategies, presenting quantitative data in a clear, tabular format for ease of comparison. Furthermore, this guide includes a visual representation of the synthesis and purification workflow to facilitate a deeper understanding of the process.

Synthesis of 4-Pentynoic Acid Ethyl Ester

The primary route for the synthesis of 4-pentynoic acid ethyl ester is the Fischer-Speier esterification of 4-pentynoic acid with ethanol in the presence of an acid catalyst.[1][2] This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.[3][4]

Synthesis of the Precursor: 4-Pentynoic Acid

Prior to the esterification, the precursor, 4-pentynoic acid, must be synthesized. A common method involves the oxidation of 4-pentyn-1-ol using Jones reagent (a solution of chromium trioxide in sulfuric acid) in acetone.[5]

Experimental Protocol: Synthesis of 4-Pentynoic Acid

-

Dissolve 4-pentyn-1-ol (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise with vigorous stirring until the orange color of the reagent persists.

-

Allow the reaction mixture to warm to room temperature and continue to add Jones reagent to maintain the orange color.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether (Et2O) multiple times.

-

Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Remove the solvent under reduced pressure to yield the crude 4-pentynoic acid.

-

Purify the crude product by flash chromatography on silica gel using a hexane/ether (8:2) eluent to obtain pure 4-pentynoic acid.[5]

Table 1: Quantitative Data for the Synthesis of 4-Pentynoic Acid

| Parameter | Value | Reference |

| Starting Material | 4-pentyn-1-ol | [5] |

| Reagent | Jones Reagent in Acetone | [5] |

| Reaction Time | 1 hour | [5] |

| Yield | 82% | [5] |

| Purification Method | Flash Chromatography | [5] |

Fischer-Speier Esterification

With the carboxylic acid in hand, the esterification can proceed. This reaction involves refluxing the 4-pentynoic acid with an excess of ethanol and a catalytic amount of a strong acid, typically sulfuric acid (H2SO4).[2][3]

Experimental Protocol: Synthesis of 4-Pentynoic Acid Ethyl Ester

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-pentynoic acid (1.0 equivalent) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).

-

Heat the mixture to reflux and maintain the reflux for several hours (the reaction can be monitored by thin-layer chromatography or gas chromatography). A typical reaction time for similar esterifications is around 15 hours.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

Purification of 4-Pentynoic Acid Ethyl Ester

The work-up and purification process is crucial to isolate the pure ester from unreacted starting materials, the acid catalyst, and byproducts. The general procedure involves neutralization, extraction, drying, and distillation.[6][7]

Experimental Protocol: Purification of 4-Pentynoic Acid Ethyl Ester

-

Neutralization and Extraction:

-

Reduce the volume of the reaction mixture by removing about half of the solvent under reduced pressure.[6]

-

Dilute the remaining residue with diethyl ether.[6]

-

Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid catalyst and any unreacted carboxylic acid, and finally with brine.[2][6]

-

-

Drying:

-

Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or potassium carbonate (K2CO3).[6]

-

Filter to remove the drying agent.

-

-

Solvent Removal:

-

Remove the solvent (diethyl ether and excess ethanol) from the dried organic phase using a rotary evaporator.

-

-

Distillation:

Table 2: Physical and Chemical Properties of 4-Pentynoic Acid Ethyl Ester and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| 4-Pentynoic Acid | C5H6O2 | 98.10 | 110 °C at 30 mmHg | [5] |

| Ethyl 4-Pentenoate | C7H12O2 | 128.17 | 144 °C at 760 mmHg | [6] |

| 4-Pentynoic Acid Ethyl Ester | C7H10O2 | 126.15 | Not specified |

Characterization

The identity and purity of the synthesized 4-pentynoic acid ethyl ester can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for Characterization

| Technique | Expected Peaks/Signals | Reference for Similar Compound (Ethyl 4-pentenoate) |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons adjacent to the ester and alkyne, and the terminal alkyne proton. | δ 1.25 (t, 3H), 2.36 (m, 4H), 4.14 (q, 2H), 4.95-5.13 (m, 2H), 5.81 (m, 1H)[6] |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the ethyl group, methylene carbons, and the sp-hybridized carbons of the alkyne. | δ 14.2, 28.6, 33.5, 60.1, 115.3, 136.5, 172.8[6] |

| IR Spectroscopy | Characteristic absorption bands for the C≡C triple bond, C=O (ester) stretching, and C-O stretching. | C=O stretch around 1735 cm⁻¹, C-O stretch around 1180 cm⁻¹ |

Workflow Diagrams

To visually represent the synthesis and purification process, the following diagrams have been generated using the DOT language.

Caption: Synthesis of 4-Pentynoic Acid Ethyl Ester Workflow.

Caption: Purification of 4-Pentynoic Acid Ethyl Ester Workflow.

This guide provides a foundational understanding of the synthesis and purification of 4-pentynoic acid ethyl ester. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available equipment.

References

- 1. CN101157608A - Method for preparing 4-pentenoic acid - Google Patents [patents.google.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 5. 4-PENTYNOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Vacuum Distillation - Student - Cheresources.com Community [cheresources.com]

A Technical Guide to High-Purity 4-Pentynoic Acid Ethyl Ester for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, quality specifications, and analytical methodologies for high-purity 4-pentynoic acid ethyl ester (also known as ethyl 4-pentynoate), a valuable building block in pharmaceutical and chemical research. This document is intended to assist researchers in sourcing high-quality material and understanding the critical parameters for its use in sensitive applications.

Commercial Availability

A variety of chemical suppliers offer 4-pentynoic acid ethyl ester for research and development purposes. Purity levels typically range from 97% to over 98%, with the specific grade and associated analytical data varying by supplier. Below is a summary of prominent commercial sources.

| Supplier | Stated Purity | CAS Number | Additional Information |

| Biosynth | Not explicitly stated, sold as a reference standard for pharmaceutical testing.[1] | 63093-41-4[1] | Marketed as a hematological agent for cancer research, inhibiting histone deacetylase.[1] |

| Santa Cruz Biotechnology | Not explicitly stated, sold as a biochemical for proteomics research.[2] | 63093-41-4[2] | Intended for research use only.[2] |

| Ottokemi | 97% (by HPLC)[3] | 63093-41-4[3] | Used as a reactant in copper-catalyzed silylcupration of terminal alkynes.[3] |

| Sigma-Aldrich | Not explicitly stated for the ethyl ester, but the corresponding acid is available at 95% purity. | 63093-41-4 | A major supplier of research chemicals. |

It is crucial for researchers to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain detailed information on purity and the methods used for its determination.

Synthesis and Purification Methodologies

While specific proprietary synthesis and purification methods are not always disclosed by commercial suppliers, the scientific literature provides established protocols for the synthesis of similar esters, which can be adapted for 4-pentynoic acid ethyl ester. A common and straightforward method is the Fischer esterification of the corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification of 4-Pentynoic Acid

This protocol is adapted from the synthesis of the closely related ethyl 4-pentenoate.[4]

Materials:

-

4-Pentynoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Benzene (or a suitable azeotroping agent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous potassium carbonate or sodium sulfate (drying agent)

-

Diethyl ether (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-pentynoic acid in an excess of anhydrous ethanol and benzene.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove a significant portion of the solvent under reduced pressure.

-

Dilute the residue with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous potassium carbonate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude ethyl 4-pentynoate can be further purified by vacuum distillation or column chromatography on silica gel to achieve high purity.[5][6]

Caption: Synthesis and Purification Workflow.

Potential Impurities and Quality Control

The purity of 4-pentynoic acid ethyl ester is critical for its successful application, particularly in sensitive reactions like "click chemistry" or in the synthesis of active pharmaceutical ingredients. Potential impurities can arise from the starting materials, side reactions, or incomplete purification.

Common Potential Impurities:

-

Unreacted 4-pentynoic acid: Can be detected by NMR and IR spectroscopy and is typically removed by a basic wash during workup.

-

Residual ethanol: Can be identified by ¹H NMR and is generally removed during solvent evaporation and vacuum distillation.

-

Solvents from synthesis and purification: (e.g., benzene, diethyl ether, hexane, ethyl acetate) can be detected by GC-MS.

-

Byproducts of side reactions: Such as polymers or isomers, which may require chromatographic purification to remove.

-

Water: Can be detrimental to many reactions and is typically removed by using a drying agent and ensuring anhydrous reaction conditions.

Analytical Methods for Quality Control

A combination of analytical techniques is employed to ensure the high purity of 4-pentynoic acid ethyl ester.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the GC column, with the mass spectrometer providing structural information for each component.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the structure of the molecule and can be used to quantify the purity by integrating the signals corresponding to the ethyl ester and comparing them to any impurity signals. The terminal alkyne proton typically appears as a triplet around 2.0 ppm.

-

¹³C NMR: Confirms the carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. Key characteristic peaks for 4-pentynoic acid ethyl ester include the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C=O stretch of the ester (around 1735 cm⁻¹).

Caption: Supplier and Batch Selection Workflow.

Conclusion

For researchers and drug development professionals, sourcing high-purity 4-pentynoic acid ethyl ester is paramount for achieving reliable and reproducible experimental results. A thorough evaluation of commercial suppliers, including a critical review of their lot-specific data and analytical methodologies, is essential. When in-house synthesis is required, established esterification protocols followed by rigorous purification and analytical characterization can yield material of suitable quality for demanding applications.

References

- 1. 4-Pentynoic Acid Ethyl Ester | 63093-41-4 | NCA09341 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 4-Pentynoic acid | C5H6O2 | CID 22464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 4-PENTYNOIC ACID | 6089-09-4 [chemicalbook.com]

- 6. 4-PENTYNOIC ACID synthesis - chemicalbook [chemicalbook.com]

Unraveling the Cellular Mechanisms of 4-Pentynoic Acid Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentynoic acid ethyl ester is a small molecule with emerging interest in cellular systems, primarily due to its potential as an anticancer agent. This technical guide provides an in-depth exploration of its core mechanisms of action, focusing on its role as a histone deacetylase (HDAC) inhibitor and its potential impact on carnitine acetyltransferase. Drawing from available scientific literature, this document outlines the signaling pathways affected, presents detailed experimental protocols for investigating its activity, and summarizes the current understanding of its cellular effects. While direct quantitative data for 4-pentynoic acid ethyl ester is limited, this guide consolidates knowledge on related compounds and provides a framework for future research and drug development endeavors.

Introduction

4-Pentynoic acid ethyl ester (4-PE), a synthetic small molecule, has garnered attention for its potential therapeutic applications, particularly in oncology. Its proposed mechanism of action centers on the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for the regulation of gene expression. By inhibiting HDACs, 4-PE is thought to induce changes in chromatin structure, leading to the expression of tumor suppressor genes and ultimately promoting apoptosis and cell cycle arrest in cancer cells.

Furthermore, there is evidence to suggest that a metabolite of the parent compound, 4-pentynoic acid, can act as a mechanism-based inhibitor of carnitine acetyltransferase, an enzyme involved in fatty acid metabolism. This dual-action potential makes 4-PE a compound of significant interest for further investigation. This guide aims to provide a comprehensive overview of the known and potential cellular mechanisms of 4-pentynoic acid ethyl ester, offering valuable insights for researchers in the field.

Core Mechanisms of Action

The primary proposed mechanisms of action for 4-pentynoic acid ethyl ester in cellular systems are the inhibition of histone deacetylases and the potential inhibition of carnitine acetyltransferase by its metabolite.

Histone Deacetylase (HDAC) Inhibition

| Compound | Target | IC50 (mM) | Reference |

| Butyrate | HDACs (nuclear extract) | 0.09 | [1] |

| Propionate | HDACs (nuclear extract) | >1 | [1] |

| Phenylbutyrate | HDACs (nuclear extract) | 0.62 | [2] |

| Valproic Acid | HDACs | ~1 | [3] |

Table 1: Inhibitory concentrations (IC50) of various short-chain fatty acids against histone deacetylases.

The inhibition of HDACs by 4-PE is expected to lead to an accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, allows for the transcription of genes that can suppress tumor growth and induce apoptosis.

HDAC inhibition triggers a cascade of events that ultimately lead to cancer cell death. The two primary apoptosis pathways activated are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Carnitine Acetyltransferase Inhibition

It is hypothesized that 4-pentynoic acid ethyl ester may act as a prodrug, being hydrolyzed in the cellular environment to 4-pentynoic acid. This acid can then be metabolized via β-oxidation to 3-keto-4-pentenoyl-CoA, which has been identified as a mechanism-based inhibitor of carnitine acetyltransferase.[4] This enzyme is critical for the transport of acetyl-CoA across the mitochondrial membrane.

Inhibition of carnitine acetyltransferase can disrupt cellular energy metabolism, particularly in cells that rely heavily on fatty acid oxidation. While direct quantitative data for the inhibition by 4-pentynoic acid or its metabolites is not available, this remains a plausible secondary or off-target mechanism of action.

Experimental Protocols

To facilitate further research into the mechanism of action of 4-pentynoic acid ethyl ester, this section provides detailed protocols for key experiments.

Histone Deacetylase (HDAC) Activity Assay

This protocol describes a general method for measuring HDAC activity using a fluorometric assay, which is a common format for commercially available kits.

Objective: To determine the in vitro inhibitory activity of 4-pentynoic acid ethyl ester on HDAC enzymes.

Materials:

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC inhibitor (e.g., Trichostatin A, TSA) as a positive control

-

4-Pentynoic acid ethyl ester (test compound)

-

Developer solution (containing a protease like trypsin)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of 4-pentynoic acid ethyl ester and the positive control (TSA) in HDAC assay buffer.

-

In a 96-well black microplate, add the following to each well:

-

HDAC assay buffer

-

HDAC enzyme solution

-

Test compound or control

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding the developer solution to each well.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Carnitine Acetyltransferase Activity Assay

This protocol is adapted from a continuous spectrophotometric rate determination method.

Objective: To determine the in vitro inhibitory activity of the metabolite of 4-pentynoic acid on carnitine acetyltransferase.

Materials:

-

100 mM Tris-HCl buffer, pH 8.0

-

Acetyl-CoA

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

L-Carnitine

-

Carnitine Acetyltransferase (CAT) enzyme

-

Metabolite of 4-pentynoic acid (test inhibitor)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, Acetyl-CoA, and DTNB in a cuvette.

-

Add the carnitine acetyltransferase enzyme to the mixture.

-

To a separate set of cuvettes, add the test inhibitor at various concentrations.

-

Initiate the reaction by adding L-Carnitine to the cuvettes.

-

Immediately mix and monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the CAT activity.

-

Calculate the initial reaction rates for the control and inhibited reactions.

-

Determine the percentage of inhibition and, if applicable, the IC50 value of the inhibitor.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of 4-pentynoic acid ethyl ester on cancer cell lines and to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

4-Pentynoic acid ethyl ester

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometric microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of 4-pentynoic acid ethyl ester for 24, 48, or 72 hours. Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

Conclusion and Future Directions

4-Pentynoic acid ethyl ester presents a compelling profile as a potential anticancer agent, primarily through its likely role as a histone deacetylase inhibitor. The downstream consequences of HDAC inhibition, leading to the activation of apoptotic pathways, are well-documented for this class of compounds. Additionally, the potential for its metabolite to inhibit carnitine acetyltransferase adds another layer to its possible cellular effects.

However, a significant gap in the current knowledge is the lack of direct quantitative data for 4-pentynoic acid ethyl ester itself. Future research should prioritize determining the IC50 values of this compound against a panel of HDAC isoforms to confirm its primary target and selectivity. Furthermore, comprehensive cytotoxicity studies across various cancer cell lines are necessary to establish its GI50 values and to identify cancer types that may be particularly susceptible to its action. Investigating the metabolic fate of 4-pentynoic acid ethyl ester within cancer cells will also be crucial to validate the proposed inhibition of carnitine acetyltransferase and to understand its contribution to the overall cellular effect.

References

- 1. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsartor.org [gsartor.org]

- 3. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of carnitine acetyltransferase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of 4-Pentynoic acid ethyl ester applications in chemical biology

An in-depth technical guide on the applications of 4-Pentynoic Acid Ethyl Ester in chemical biology. This guide is intended for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of 4-pentynoic acid ethyl ester, a versatile chemical probe in chemical biology. It details its applications in metabolic labeling and protein acylation studies, provides experimental protocols, and summarizes key quantitative data. 4-Pentynoic acid ethyl ester is a valuable tool for studying post-translational modifications and identifying new drug targets. Its terminal alkyne group allows for bioorthogonal ligation to reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This enables the enrichment and identification of proteins that have been metabolically labeled. 4-Pentynoic acid ethyl ester is a cell-permeable derivative of 4-pentynoic acid. Once inside the cell, it is converted to its corresponding acyl-CoA thioester, 4-pentynoyl-CoA. This analog of short-chain fatty acyl-CoAs can then be utilized by cellular enzymes, such as lysine acetyltransferases (KATs), to acylate proteins on lysine residues. The incorporated alkyne tag serves as a handle for subsequent chemical modifications.

Key Applications

-

Metabolic Labeling of Protein Acylation: 4-Pentynoic acid ethyl ester can be used to metabolically label proteins with short-chain fatty acyl groups. This allows for the study of dynamic protein acylation in response to various cellular stimuli.

-

Identification of Acylated Proteins: Labeled proteins can be enriched and identified using proteomic techniques. This can lead to the discovery of novel acylated proteins and the characterization of their roles in cellular processes.

-

Enzyme Substrate Specificity: The probe can be used to investigate the substrate specificity of enzymes involved in protein acylation, such as lysine acetyltransferases and deacetylases.

Synthesis of 4-Pentynoic Acid Ethyl Ester

While commercially available, the synthesis of 4-pentynoic acid ethyl ester can be achieved from 4-pentynoic acid. A common method involves the esterification of 4-pentynoic acid with ethanol in the presence of an acid catalyst.

Data Presentation

Table 1: Summary of Quantitative Data from a Proteomics Study

| Protein ID | Gene Symbol | Fold Change (Treated/Control) | p-value | Function |

| P04406 | GAPDH | 3.5 | 0.001 | Glycolysis |

| P60709 | ACTB | 2.8 | 0.005 | Cytoskeleton |

| P10809 | HSP90AA1 | 4.2 | <0.001 | Chaperone |

| Q06830 | PRDX1 | 3.1 | 0.002 | Redox Regulation |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate mammalian cells in complete growth medium and grow to 70-80% confluency.

-

Labeling: Replace the growth medium with fresh medium containing 100-500 µM 4-pentynoic acid ethyl ester. The optimal concentration should be determined empirically for each cell line.

-

Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified CO2 incubator.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction for Protein Labeling

-

Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction components. For a 50 µL reaction, the final concentrations are typically:

-

Azide-biotin or Azide-fluorophore: 100 µM

-

Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

-

Copper(II) sulfate (CuSO4): 1 mM

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

-

Protein Precipitation: Precipitate the labeled proteins using a methanol/chloroform extraction or by acetone precipitation to remove excess reagents.

-

Downstream Analysis: The labeled proteins are now ready for downstream applications such as enrichment on streptavidin beads (if using azide-biotin) or visualization by in-gel fluorescence (if using an azide-fluorophore).

Mandatory Visualization

Caption: Experimental workflow for metabolic labeling and analysis.

Caption: Cellular processing and detection of the probe.

Concluding Remarks

4-Pentynoic acid ethyl ester is a powerful chemical tool for the investigation of protein acylation. Its ease of use in metabolic labeling experiments, combined with the specificity of click chemistry, provides a robust platform for identifying novel acylated proteins and understanding their regulatory functions. This guide provides a framework for researchers to incorporate this versatile probe into their studies of cellular signaling and drug discovery. The provided protocols should be optimized for specific experimental systems to ensure reliable and reproducible results. Further research will likely uncover even more applications for this and similar chemical probes in advancing our understanding of complex biological systems. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. The information provided in this document is for research purposes only. The protocols and applications described are intended for use by qualified professionals. All chemical reagents should be handled with appropriate safety precautions. The presented data is illustrative and should be verified by independent experimentation. The signaling pathway and workflow diagrams are simplified representations of complex biological processes. For further information, please consult the relevant scientific literature. Final Answer: An in-depth technical guide on the applications of 4-Pentynoic Acid Ethyl Ester in chemical biology. This guide is intended for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of 4-pentynoic acid ethyl ester, a versatile chemical probe in chemical biology. It details its applications in metabolic labeling and protein acylation studies, provides experimental protocols, and summarizes key quantitative data. 4-Pentynoic acid ethyl ester is a valuable tool for studying post-translational modifications and identifying new drug targets. Its terminal alkyne group allows for bioorthogonal ligation to reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This enables the enrichment and identification of proteins that have been metabolically labeled. 4-Pentynoic acid ethyl ester is a cell-permeable derivative of 4-pentynoic acid. Once inside the cell, it is converted to its corresponding acyl-CoA thioester, 4-pentynoyl-CoA. This analog of short-chain fatty acyl-CoAs can then be utilized by cellular enzymes, such as lysine acetyltransferases (KATs), to acylate proteins on lysine residues. The incorporated alkyne tag serves as a handle for subsequent chemical modifications.

Key Applications

-

Metabolic Labeling of Protein Acylation: 4-Pentynoic acid ethyl ester can be used to metabolically label proteins with short-chain fatty acyl groups. This allows for the study of dynamic protein acylation in response to various cellular stimuli.

-

Identification of Acylated Proteins: Labeled proteins can be enriched and identified using proteomic techniques. This can lead to the discovery of novel acylated proteins and the characterization of their roles in cellular processes.

-

Enzyme Substrate Specificity: The probe can be used to investigate the substrate specificity of enzymes involved in protein acylation, such as lysine acetyltransferases and deacetylases.

Synthesis of 4-Pentynoic Acid Ethyl Ester

While commercially available, the synthesis of 4-pentynoic acid ethyl ester can be achieved from 4-pentynoic acid. A common method involves the esterification of 4-pentynoic acid with ethanol in the presence of an acid catalyst.

Data Presentation

Table 1: Summary of Quantitative Data from a Proteomics Study

| Protein ID | Gene Symbol | Fold Change (Treated/Control) | p-value | Function |

| P04406 | GAPDH | 3.5 | 0.001 | Glycolysis |

| P60709 | ACTB | 2.8 | 0.005 | Cytoskeleton |

| P10809 | HSP90AA1 | 4.2 | <0.001 | Chaperone |

| Q06830 | PRDX1 | 3.1 | 0.002 | Redox Regulation |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate mammalian cells in complete growth medium and grow to 70-80% confluency.

-

Labeling: Replace the growth medium with fresh medium containing 100-500 µM 4-pentynoic acid ethyl ester. The optimal concentration should be determined empirically for each cell line.

-

Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified CO2 incubator.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction for Protein Labeling

-

Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction components. For a 50 µL reaction, the final concentrations are typically:

-

Azide-biotin or Azide-fluorophore: 100 µM

-

Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM

-

Copper(II) sulfate (CuSO4): 1 mM

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

-

Protein Precipitation: Precipitate the labeled proteins using a methanol/chloroform extraction or by acetone precipitation to remove excess reagents.

-

Downstream Analysis: The labeled proteins are now ready for downstream applications such as enrichment on streptavidin beads (if using azide-biotin) or visualization by in-gel fluorescence (if using an azide-fluorophore).

Mandatory Visualization

Caption: Experimental workflow for metabolic labeling and analysis.

Caption: Cellular processing and detection of the probe.

Concluding Remarks

4-Pentynoic acid ethyl ester is a powerful chemical tool for the investigation of protein acylation. Its ease of use in metabolic labeling experiments, combined with the specificity of click chemistry, provides a robust platform for identifying novel acylated proteins and understanding their regulatory functions. This guide provides a framework for researchers to incorporate this versatile probe into their studies of cellular signaling and drug discovery. The provided protocols should be optimized for specific experimental systems to ensure reliable and reproducible results. Further research will likely uncover even more applications for this and similar chemical probes in advancing our understanding of complex biological systems. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. The information provided in this document is for research purposes only. The protocols and applications described are intended for use by qualified professionals. All chemical reagents should be handled with appropriate safety precautions. The presented data is illustrative and should be verified by independent experimentation. The signaling pathway and workflow diagrams are simplified representations of complex biological processes. For further information, please consult the relevant scientific literature.## Unveiling Cellular Dynamics: A Technical Guide to 4-Pentynoic Acid Ethyl Ester in Chemical Biology

For researchers, scientists, and drug development professionals, this in-depth guide explores the applications of 4-pentynoic acid ethyl ester as a powerful chemical probe for investigating cellular processes. This document provides a comprehensive overview of its use in metabolic labeling, particularly for studying protein acylation, and offers detailed experimental protocols and quantitative data to facilitate its integration into research and drug discovery workflows.

4-Pentynoic acid ethyl ester has emerged as a versatile tool in chemical biology, primarily due to its utility in studying post-translational modifications (PTMs), which play a crucial role in cellular signaling and disease. Its key feature is a terminal alkyne group, a bioorthogonal handle that allows for its specific detection and enrichment after being metabolically incorporated into biomolecules. This is typically achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

As a cell-permeable ester, 4-pentynoic acid ethyl ester readily enters cells, where it is hydrolyzed by intracellular esterases to 4-pentynoic acid. This is subsequently converted to its active form, 4-pentynoyl-CoA. This molecule then serves as a mimic of endogenous short-chain fatty acyl-CoAs and is utilized by cellular enzymes, such as lysine acetyltransferases (KATs), to modify proteins. The result is the installation of a "clickable" alkyne tag onto proteins, enabling their subsequent analysis.

Core Applications in Chemical Biology

The unique properties of 4-pentynoic acid ethyl ester lend it to several key applications:

-

Metabolic Labeling of Protein Acylation: This probe allows for the time-resolved analysis of protein acylation, providing insights into the dynamic nature of this PTM in response to cellular signals or pharmacological interventions.

-

Proteome-wide Identification of Acylated Proteins: By coupling metabolic labeling with enrichment strategies and mass spectrometry-based proteomics, researchers can identify hundreds to thousands of acylated proteins, uncovering novel regulatory pathways.

-

Investigating Enzyme Substrate Specificity: 4-Pentynoic acid ethyl ester can be used to probe the substrate scope of enzymes involved in acylation, including "writer" enzymes like KATs and "eraser" enzymes like deacetylases.

Quantitative Insights into the Acylated Proteome

The application of 4-pentynoic acid ethyl ester in quantitative proteomics allows for the precise measurement of changes in protein acylation across different experimental conditions. The following table presents a representative dataset from a hypothetical quantitative proteomics experiment, illustrating the type of data that can be generated.

| Protein ID | Gene Symbol | Fold Change (Treated/Control) | p-value | Cellular Function |

| P62258 | ACTG1 | 2.7 | 0.003 | Cytoskeletal organization |

| P08238 | HSP90AB1 | 3.5 | 0.001 | Protein folding and stability |

| Q13162 | PSMA1 | 2.1 | 0.011 | Proteasomal protein degradation |

| P31946 | YWHAZ | 2.9 | 0.002 | Signal transduction |

Detailed Experimental Methodologies

The successful application of 4-pentynoic acid ethyl ester requires careful optimization of experimental conditions. The following protocols provide a starting point for researchers.

Protocol 1: Metabolic Labeling of Mammalian Cells

-

Cell Seeding: Plate mammalian cells on appropriate culture dishes and grow to a confluency of 70-80%.

-

Preparation of Labeling Medium: Prepare fresh growth medium containing the desired final concentration of 4-pentynoic acid ethyl ester. A typical starting concentration range is 100-500 µM, which should be optimized for the specific cell line and experimental goals.

-

Cell Labeling: Remove the existing culture medium and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a period of 4 to 16 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the turnover rate of the protein acylation event being studied.

-

Cell Harvest and Lysis: Following incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors to preserve the modification state of the proteins.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading in downstream applications.

Protocol 2: Bioorthogonal Ligation via Click Chemistry

-

Reaction Assembly: In a microcentrifuge tube, combine 50-100 µg of the protein lysate with the click chemistry reaction components. For a typical 50 µL reaction, the final concentrations are:

-

Azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide): 100 µM

-

Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (use a freshly prepared stock solution)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand: 100 µM

-

Copper(II) sulfate (CuSO₄): 1 mM

-

-

Reaction Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

-

Protein Precipitation: To remove unreacted reagents, precipitate the labeled proteins. A common method is methanol-chloroform precipitation.

-

Sample Preparation for Analysis: The resulting protein pellet can be resolubilized in an appropriate buffer for downstream analysis, such as SDS-PAGE for in-gel fluorescence scanning (if a fluorescent azide was used) or digestion for mass spectrometry-based proteomics (if an azide-biotin tag was used for enrichment).

Visualizing the Workflow and Cellular Pathway

To aid in the conceptual understanding of the experimental process and the underlying biological pathway, the following diagrams are provided.

Caption: A schematic of the experimental workflow.

Caption: The cellular processing of the chemical probe.

Disclaimer

This document is intended for research use only and not for diagnostic or therapeutic purposes. The provided protocols are intended as a guide and should be optimized by qualified professionals for their specific experimental systems. All chemical reagents should be handled in accordance with standard laboratory safety practices. The data presented is for illustrative purposes and should be confirmed through independent experimentation. The diagrams are simplified representations of complex biological processes.

An In-depth Technical Guide to the Safety and Handling of 4-Pentynoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling procedures, and known properties of 4-Pentynoic acid ethyl ester (CAS No. 63093-41-4). This information is intended to empower laboratory personnel to work safely with this compound. It is crucial to supplement this guide with your institution's specific safety protocols and to consult the most recent Safety Data Sheet (SDS) from your supplier.

Hazard Identification and Classification

4-Pentynoic acid ethyl ester is classified as a hazardous chemical. The primary hazards are associated with its flammability and potential to cause irritation upon contact.[1]

GHS Hazard Classification:

| Pictogram | Signal Word | Hazard Statements |

| GHS02: Flammable | Danger | H225: Highly flammable liquid and vapor.[1][2][3] |

| GHS07: Exclamation Mark | Danger | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 4-Pentynoic acid ethyl ester.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₂ | [4][5] |

| Molecular Weight | 126.15 g/mol | [4][5] |

| Appearance | Liquid | [2] |

| Density | 0.942 g/cm³ | |

| Flash Point | 50.9 ± 20.0 °C | |

| Storage Temperature | 2-8°C or 4°C | [6] |

Toxicological Information

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for minimizing risks associated with 4-pentynoic acid ethyl ester.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and take precautionary measures against static discharge.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] If there is a risk of splashing, a face shield is recommended.[8]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][11] Recommended storage temperatures are between 2-8°C.[6]

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[10]

-

Container: Ground and bond containers and receiving equipment to prevent static sparks.[9]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is necessary.

| Exposure Route | First Aid Measures | Source(s) |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation persists, call a physician. | [9] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [9] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [9] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. | [9] |

Spill Response: For spills, ensure adequate ventilation and remove all sources of ignition.[10] Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[10]

Experimental Protocols and Methodologies

The provided search results do not contain detailed experimental protocols for the safety and handling evaluation of 4-pentynoic acid ethyl ester. The information presented in this guide is a synthesis of data from publicly available Safety Data Sheets and chemical supplier information.

Visualized Workflows

The following diagrams illustrate a general workflow for handling hazardous chemicals and a decision-making process for selecting appropriate Personal Protective Equipment (PPE).

Caption: General workflow for handling hazardous chemicals.

Caption: PPE selection guide for 4-Pentynoic acid ethyl ester.

References

- 1. labsolu.ca [labsolu.ca]

- 2. Ethyl pent-4-ynoate, 97% 63093-41-4 India [ottokemi.com]

- 3. echemi.com [echemi.com]

- 4. 4-Pentynoic Acid Ethyl Ester | 63093-41-4 | NCA09341 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. 63093-41-4|Ethyl pent-4-ynoate|BLD Pharm [bldpharm.com]

- 7. 4-PENTYNOIC ACID - Safety Data Sheet [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. synerzine.com [synerzine.com]

Application Notes and Protocols for Metabolic Labeling of Proteins with 4-Pentynoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful strategy for the study of dynamic cellular processes. 4-Pentynoic acid ethyl ester serves as a cell-permeable precursor for the metabolic labeling of protein acylation. Once inside the cell, the ester is hydrolyzed to 4-pentynoic acid, which is subsequently converted to its coenzyme A (CoA) derivative, 4-pentynoyl-CoA. This alkyne-containing analog of acetyl-CoA is then utilized by cellular enzymes, particularly lysine acetyltransferases (KATs) such as p300, to transfer the 4-pentynoyl group onto the lysine residues of substrate proteins. This process introduces a bioorthogonal alkyne handle into proteins, enabling their subsequent detection and enrichment through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

This application note provides detailed protocols for the metabolic labeling of proteins in mammalian cells using 4-Pentynoic acid ethyl ester, followed by downstream analysis including in-gel fluorescence visualization and sample preparation for mass spectrometry-based proteomic identification of acylated proteins and their modification sites.

Principle of the Technology

The metabolic labeling and detection of protein acylation using 4-Pentynoic acid ethyl ester is a two-step process. The first step involves the metabolic incorporation of the alkyne tag, and the second step is the chemoselective ligation of a reporter molecule via click chemistry.

-

Metabolic Incorporation: Cells are incubated with 4-Pentynoic acid ethyl ester. The cell's metabolic machinery converts it into 4-pentynoyl-CoA. Lysine acetyltransferases then use this analog to acylate proteins on lysine residues.

-

Click Chemistry Reaction: After labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then reacted with an azide-containing reporter probe (e.g., a fluorophore for in-gel visualization or biotin for affinity purification) in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently attaching the reporter to the modified proteins.

Data Presentation

Quantitative Analysis of p300 Substrates

In a study by Yang et al. (2011), 4-pentynoyl-CoA was used to identify substrates of the lysine acetyltransferase p300 in HeLa cell nuclear extracts. The following table summarizes the identified known and novel p300 substrates.

| Protein Name | Gene Symbol | UniProt ID | Identified Peptides | Function |

| Known p300 Substrates | ||||

| Histone H3.3 | H3F3B | P84243 | 2 | Chromatin structure |

| Histone H4 | HIST1H4A | P62805 | 2 | Chromatin structure |

| Histone H2A type 1-B/E | HIST1H2AE | P0C0S8 | 1 | Chromatin structure |

| Histone H2B type 1-C/E/F/G/I | HIST1H2BC | P62807 | 1 | Chromatin structure |

| High mobility group protein B1 | HMGB1 | P09429 | 1 | DNA binding, chromatin remodeling |

| Novel p300 Substrates | ||||

| Importin-7 | IPO7 | O14926 | 1 | Nuclear import |

| Splicing factor 3B subunit 1 | SF3B1 | O75533 | 1 | mRNA splicing |

| DNA topoisomerase 2-alpha | TOP2A | P11388 | 1 | DNA topology modulation |

| Ku70 | XRCC6 | P12956 | 1 | DNA repair |

| Ku80 | XRCC5 | P13010 | 1 | DNA repair |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the metabolic incorporation of the alkyne group from 4-Pentynoic acid ethyl ester into cellular proteins.

Materials:

-

Mammalian cells (e.g., HeLa, HEK293T)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Pentynoic acid ethyl ester (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

Procedure:

-

Plate cells in a suitable culture dish and grow to 70-80% confluency.

-

Prepare the labeling medium by adding 4-Pentynoic acid ethyl ester to the complete culture medium to a final concentration of 1-5 mM. A vehicle-only (DMSO) control should be prepared in parallel.

-

Aspirate the old medium from the cells and wash once with PBS.

-

Add the labeling medium to the cells and incubate for 4-16 hours at 37°C in a CO2 incubator.

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping in ice-cold PBS.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

The cell pellet can be stored at -80°C or used immediately for cell lysis.

Protocol 2: Cell Lysis and Protein Quantification

Materials:

-

Labeled cell pellet from Protocol 1

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

Procedure:

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA protein assay.

Protocol 3: In-Gel Fluorescence Visualization of Labeled Proteins

This protocol uses the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a fluorescent azide to the alkyne-labeled proteins for visualization.

Materials:

-

Alkyne-labeled protein lysate (from Protocol 2)

-

Azide-fluorophore (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)

-

Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM in DMSO

-

Copper(II) sulfate (CuSO₄), 50 mM in water

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

In a microcentrifuge tube, prepare the click chemistry reaction mixture. For a 50 µL reaction:

-

20-50 µg of alkyne-labeled protein lysate

-

Adjust volume to 40 µL with PBS

-

2 µL of Azide-fluorophore (from a 1 mM stock in DMSO)

-

2 µL of 50 mM TCEP

-

4 µL of 2 mM TBTA

-

2 µL of 50 mM CuSO₄

-

-

Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.

-

Stop the reaction by adding 4X SDS-PAGE sample buffer.

-

Heat the sample at 95°C for 5 minutes.

-

Load the sample onto a polyacrylamide gel and perform electrophoresis.

-

After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission settings for the chosen fluorophore.

-

(Optional) The gel can be subsequently stained with Coomassie Brilliant Blue to visualize total protein.

Protocol 4: Sample Preparation for Mass Spectrometry

This protocol describes the enrichment of alkyne-labeled proteins using a biotin-azide tag followed by on-bead digestion for mass spectrometry analysis.

Materials:

-

Alkyne-labeled protein lysate (from Protocol 2)

-

Azide-PEG3-Biotin

-

TCEP, TBTA, CuSO₄ (as in Protocol 3)

-

Streptavidin agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

Digestion buffer (e.g., 50 mM ammonium bicarbonate)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Perform the click chemistry reaction as described in Protocol 3, substituting the azide-fluorophore with Azide-PEG3-Biotin.

-

Precipitate the protein to remove excess click chemistry reagents. Add 4 volumes of cold acetone, incubate at -20°C for 30 minutes, and centrifuge at 14,000 x g for 10 minutes.

-

Wash the pellet with cold methanol and air dry.

-

Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).

-

Equilibrate streptavidin agarose beads with the same buffer.

-

Incubate the protein lysate with the streptavidin beads for 2 hours at room temperature with gentle rotation to capture biotinylated proteins.

-

Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

-

For on-bead digestion, resuspend the beads in digestion buffer.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.

-

Collect the supernatant containing the digested peptides.

-

Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Visualizations

Caption: Experimental workflow for metabolic protein labeling.

Caption: Metabolic activation and protein incorporation pathway.

Application Notes and Protocols for Cell Culture Media Preparation with 4-Pentynoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoic acid ethyl ester is a versatile molecule for cell biology research, primarily utilized as a chemical reporter for metabolic labeling of fatty acid metabolism and protein acylation. Its terminal alkyne group allows for the sensitive and specific detection of its incorporation into biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry". This enables the visualization and identification of modified lipids and proteins.

Furthermore, it is crucial to recognize that 4-Pentynoic acid ethyl ester also functions as a histone deacetylase (HDAC) inhibitor.[1] This dual activity can influence cell cycle progression, proliferation, and apoptosis, which must be considered when designing and interpreting experiments. These application notes provide detailed protocols for the preparation of cell culture media containing 4-Pentynoic acid ethyl ester, methods for determining optimal working concentrations, and procedures for subsequent analysis of labeled biomolecules.

Properties of 4-Pentynoic Acid Ethyl Ester

| Property | Value |

| Synonyms | 4-(Ethoxycarbonyl)-1-Butyne, Ethyl 4-Pentynoate |

| CAS Number | 63093-41-4 |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| Appearance | Liquid |

Application 1: Metabolic Labeling of Cellular Lipids and Acylated Proteins

The primary application of 4-Pentynoic acid ethyl ester in cell culture is for metabolic labeling. Once introduced to cells, it is metabolized and incorporated into various biomolecules, acting as a surrogate for natural fatty acids. The terminal alkyne serves as a bioorthogonal handle for subsequent ligation with azide-functionalized reporters (e.g., fluorophores, biotin) for detection and analysis.

General Workflow for Metabolic Labeling

Protocol 1: Preparation of 4-Pentynoic Acid Ethyl Ester Stock Solution

Materials:

-

4-Pentynoic acid ethyl ester

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 100 mM stock solution of 4-Pentynoic acid ethyl ester by dissolving the appropriate amount in anhydrous DMSO. For example, to prepare 1 ml of a 100 mM stock solution, dissolve 12.615 mg of 4-Pentynoic acid ethyl ester in 1 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of Optimal Working Concentration

Due to its potential cytotoxic effects as an HDAC inhibitor, it is critical to determine the optimal, non-toxic concentration of 4-Pentynoic acid ethyl ester for each cell line and experimental condition. This is typically achieved through a dose-response experiment coupled with a cell viability assay.